5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole-4-carboxamide core linked to a 5-methyl-1,3-oxazole moiety substituted with a 2-methoxyphenyl group. The N-(2-methylphenyl) group at the carboxamide position further modulates its physicochemical and biological properties.
Properties
IUPAC Name |
5-amino-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-13-8-4-6-10-16(13)24-21(29)19-20(23)28(27-26-19)12-17-14(2)31-22(25-17)15-9-5-7-11-18(15)30-3/h4-11H,12,23H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSCGKYZRWGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Molecular Formula : C22H22N6O3
- Molecular Weight : 418.4 g/mol
- CAS Number : 1112433-76-7
The compound features a combination of functional groups including amino, oxazole, and triazole rings, which are known to contribute to various biological activities such as antimicrobial and anticancer effects.
Preliminary studies suggest that the biological activity of this compound may involve:
- Protein Interactions : The compound likely interacts with specific protein targets through hydrogen bonding and hydrophobic interactions.
- Immunomodulatory Effects : Similar compounds have shown potential in modulating immune responses, which could be a mechanism for this compound's activity.
Structure-Activity Relationship (SAR)
The structural features of this compound can be compared to other similar compounds to elucidate its biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-N-(4-chlorophenyl)-1H-triazole-4-carboxamide | Triazole core with different substituents | Antimicrobial properties |
| 5-bromo-N-(2-methoxyphenyl)-1H-triazole | Similar triazole structure but lacks oxazole | Anticancer activity |
| 5-cyclopropyl-N-(2-hydroxyethyl)-1H-triazole | Contains cyclopropyl group instead of methyl | Potential enzyme inhibitor |
The presence of both oxazole and triazole rings in this compound enhances its interaction potential with biological targets compared to others in its class.
Case Studies and Research Findings
Recent research has focused on the immunomodulatory properties of related isoxazole derivatives. For example, studies have shown that certain derivatives can inhibit humoral immune responses while stimulating specific phases of delayed-type hypersensitivity (DTH) responses in vivo. These findings suggest that the compound may have similar effects, warranting further investigation into its immunological applications .
In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce tumor necrosis factor-alpha (TNF α) production in human blood cultures. These effects indicate potential therapeutic applications in autoimmune diseases or cancer treatment .
Comparison with Similar Compounds
Structural Insights :
- Electron-Donating Groups : Methoxy (target) vs. ethoxy () substituents influence electron density and binding interactions. Ethoxy groups may enhance lipophilicity (logP) but reduce metabolic stability compared to methoxy .
- Bulkier Groups : The trimethoxyphenyl group in increases steric hindrance, which may affect binding to hydrophobic enzyme pockets.
Bioactivity and Structure-Activity Relationships (SAR)
- highlights that structural similarity (e.g., triazole-oxazole hybrids) correlates with bioactivity clustering. For example, compounds with methoxy/ethoxy groups exhibit comparable inhibition profiles against lipoxygenases or kinases .
- notes that minor structural changes (e.g., 2-methylphenyl vs. 4-methylphenyl) can create "activity cliffs," where small structural shifts lead to significant potency differences .
- demonstrates that Tanimoto similarity indices >0.7 (e.g., between the target compound and analogues) predict overlapping bioactivity profiles, such as histone deacetylase (HDAC) inhibition .
Physicochemical Properties
- Lipophilicity : The 2-methoxyphenyl group in the target compound likely results in a moderate logP (~3.5), whereas the trimethoxyphenyl analogue () may exhibit higher logP (~4.2) due to added hydrophobicity .
- Solubility : Fluorine substitution () improves aqueous solubility compared to methyl groups, as seen in analogues with ClogP differences of ~0.5 units .
Computational and Analytical Comparisons
- Similarity Metrics : Tanimoto and Dice indices () quantify structural overlap between the target compound and analogues. For example, the target and share a Tanimoto score >0.8, indicating high similarity in MACCS fingerprint patterns .
- Crystallography : Tools like SHELXL () and WinGX () enable precise structural comparisons, critical for understanding conformational impacts of substituent changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
